molecular formula C18H18ClNO3 B4402110 N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide

N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide

Cat. No. B4402110
M. Wt: 331.8 g/mol
InChI Key: FCYFVAXLPPJBDU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide, also known as ACP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ACP is a propanamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, by inhibiting the activity of COX-2 and NF-κB. This compound has also been found to reduce the proliferation of cancer cells by inducing apoptosis. Furthermore, this compound has been found to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its effects can be easily measured using various assays. This compound has also been found to have low toxicity, making it a potential candidate for further research. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in aqueous assays. Furthermore, this compound has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide. One direction is to study the potential use of this compound as a treatment for various inflammatory and painful conditions, such as arthritis and neuropathic pain. Another direction is to study the potential use of this compound as an anticancer agent, particularly in combination with other chemotherapeutic agents. Furthermore, future research could focus on the development of more soluble and stable derivatives of this compound for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. This compound has been found to have anti-inflammatory and analgesic effects, potential use as an anticancer and antibacterial agent, and various biochemical and physiological effects. Future research could focus on the potential clinical applications of this compound and the development of more soluble and stable derivatives of this compound.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and painful conditions. This compound has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of various cancer cells. Furthermore, this compound has been studied for its potential use as an antibacterial agent, as it has been found to have antibacterial activity against various bacterial strains.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-11-10-16(8-9-17(11)19)23-13(3)18(22)20-15-6-4-14(5-7-15)12(2)21/h4-10,13H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYFVAXLPPJBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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